molecular formula C16H17N3O B1227616 3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine

3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine

Cat. No. B1227616
M. Wt: 267.33 g/mol
InChI Key: ILDXDHGIXWBHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine is a member of pyridines.

Scientific Research Applications

pH Monitoring Applications

One significant application of compounds related to 3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine is in pH monitoring. A study by Kirilyuk et al. (2005) on a series of related nitroxides demonstrated their utility in pH-sensitive environments due to protonation of the amidino moiety and basic groups at the imidazole ring. This broad range of pH-sensitivity is particularly useful for biophysical and biomedical applications, including pH-monitoring in the stomach (Kirilyuk et al., 2005).

Structural Characterization and Crystal Structures

Studies on compounds structurally similar to 3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine have focused on their synthesis and crystal structure characterization. For example, Ma et al. (2018) investigated derivatives of 2-chloromethyl-pyridine, providing insights into their crystal structures and hydrogen-bonding interactions, which are crucial for understanding the structural dynamics of similar compounds (Ma et al., 2018).

Synthesis and Chemical Properties

The synthesis and characterization of imidazole-pyridine derivatives are a key area of research, offering insights into their properties and potential applications. Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, exploring their optical properties and discussing their potential as emitters with large Stokes' shifts (Volpi et al., 2017).

Biomedical Applications

Another important area of research involves the exploration of imidazole-pyridine derivatives for biomedical applications. Bukowski & Janowiec (1996) synthesized various derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, which were then tested for antituberculotic activity, highlighting the potential medical applications of these compounds (Bukowski & Janowiec, 1996).

properties

Product Name

3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine

InChI

InChI=1S/C16H17N3O/c1-16(2)14(12-7-4-3-5-8-12)18-15(19(16)20)13-9-6-10-17-11-13/h3-11,15,20H,1-2H3

InChI Key

ILDXDHGIXWBHLY-UHFFFAOYSA-N

SMILES

CC1(C(=NC(N1O)C2=CN=CC=C2)C3=CC=CC=C3)C

Canonical SMILES

CC1(C(=NC(N1O)C2=CN=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine
Reactant of Route 2
3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine
Reactant of Route 3
3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine
Reactant of Route 4
3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine
Reactant of Route 5
3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine
Reactant of Route 6
3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.